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Compound of Interest

Compound Name:
2-Amino-2-(4-

fluorophenyl)acetonitrile

Cat. No.: B1270793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound of interest in

medicinal chemistry and drug discovery due to its structural resemblance to various bioactive

molecules. As an α-aminonitrile, it serves as a versatile precursor for the synthesis of α-amino

acids and various heterocyclic compounds. A thorough understanding of its spectroscopic

characteristics is paramount for its identification, characterization, and quality control in

research and development settings. This technical guide provides an in-depth overview of the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for 2-Amino-2-(4-fluorophenyl)acetonitrile, along with detailed experimental protocols

for acquiring such data.

Chemical Structure and Properties
IUPAC Name: 2-Amino-2-(4-fluorophenyl)acetonitrile

CAS Number: 56464-70-1[1]

Molecular Formula: C₈H₇FN₂[1]

Molecular Weight: 150.15 g/mol [1]
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Structure:

Spectroscopic Data
While a comprehensive experimental dataset for 2-Amino-2-(4-fluorophenyl)acetonitrile is

not readily available in public databases, the following tables summarize the expected

spectroscopic data based on the analysis of its functional groups and data from analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.4 - 7.6 Doublet of doublets 2H
Aromatic protons

(ortho to Fluorine)

~ 7.1 - 7.3 Doublet of doublets 2H
Aromatic protons

(meta to Fluorine)

~ 4.5 - 5.0 Singlet 1H
Methine proton (-

CH(NH₂)-)

~ 2.0 - 3.0 Broad singlet 2H Amine protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~ 160 - 165 (d, ¹JCF ≈ 245 Hz) Aromatic Carbon (C-F)

~ 130 - 135 Aromatic Carbon (ipso to -CH(NH₂)CN)

~ 128 - 130 (d, ³JCF ≈ 8 Hz) Aromatic Carbons (ortho to Fluorine)

~ 115 - 117 (d, ²JCF ≈ 21 Hz) Aromatic Carbons (meta to Fluorine)

~ 118 - 122 Nitrile Carbon (-C≡N)

~ 45 - 55 Methine Carbon (-CH(NH₂)-)

Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3300 - 3500 Medium, Broad N-H
Symmetric &

Asymmetric Stretching

3010 - 3100 Weak to Medium C-H (Aromatic) Stretching

2850 - 2960 Weak C-H (Aliphatic) Stretching

2240 - 2260 Medium to Sharp C≡N Stretching

1500 - 1600 Medium to Strong C=C (Aromatic) Stretching

1210 - 1260 Strong C-F Stretching

1000 - 1100 Medium C-N Stretching

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity Possible Fragment

150 High [M]⁺ (Molecular Ion)

123 Medium [M - HCN]⁺

109 Medium [M - CH₂CN]⁺

95 High [C₆H₄F]⁺

Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:

Accurately weigh 5-10 mg of 2-Amino-2-(4-fluorophenyl)acetonitrile.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: CDCl₃ (unless the compound has poor solubility).

Temperature: 298 K.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Referencing: Tetramethylsilane (TMS) at 0 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1270793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. ¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Referencing: CDCl₃ solvent peak at 77.16 ppm.

Sample Preparation

Data Acquisition Data Processing
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Sample Preparation Data Acquisition Data Analysis

Dissolve Sample in
Volatile Solvent

Introduce Sample
(Direct Infusion or LC)

Ionize Sample
(e.g., ESI)

Analyze Ions in
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Analyze Molecular Ion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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